molecular formula C6H4ClN3O2S B6159181 imidazo[1,2-a]pyrimidine-3-sulfonyl chloride CAS No. 1097218-28-4

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B6159181
CAS No.: 1097218-28-4
M. Wt: 217.63 g/mol
InChI Key: KIXXSKKOAHTUCV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that features a fused bicyclic structure comprising an imidazo ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with a sulfonyl chloride derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 50°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and enhances its potential in drug discovery and development .

Properties

CAS No.

1097218-28-4

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H

InChI Key

KIXXSKKOAHTUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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